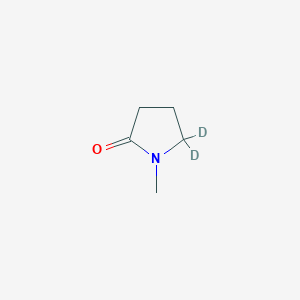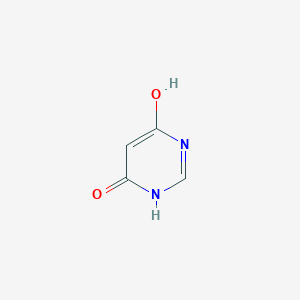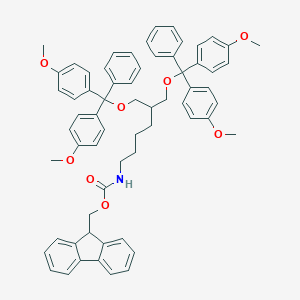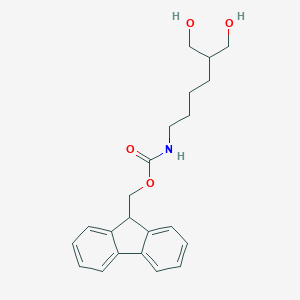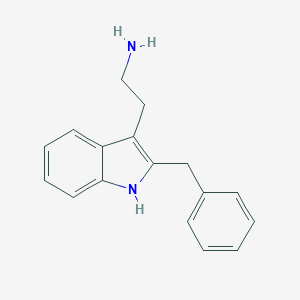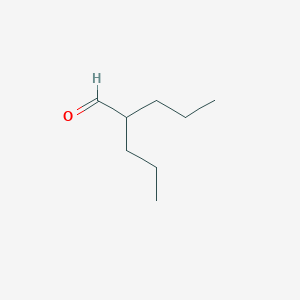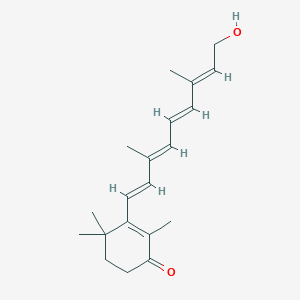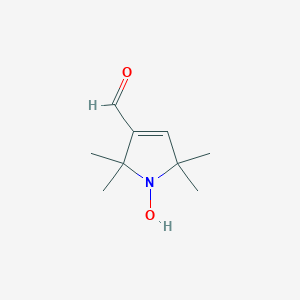
N-(octadecanoyl)-sphinganine
Descripción general
Descripción
N-(Octadecanoyl)-sphinganine, commonly referred to as sphinganine, is an essential sphingolipid found in mammalian cells. It is a major component of the sphingolipid family and is an important regulator of cell proliferation, differentiation, and apoptosis. Sphinganine is an important component of the sphingolipid metabolic pathway and is involved in the regulation of cell signaling pathways, as well as in the maintenance of cellular homeostasis. Sphinganine plays a critical role in the regulation of cell metabolism and is involved in the regulation of cell cycle progression, cell survival, and apoptosis.
Aplicaciones Científicas De Investigación
Role in Type 2 Diabetes
C18 Dihydroceramide has been found to play a significant role in Type 2 Diabetes mellitus (T2D). A study found that Vitamin D supplementation enhances C18 (dihydro)ceramide levels in T2D patients . This suggests that the compound may have a role in improving glucose concentrations and insulin sensitivity .
Involvement in Ceramide Signaling
Ceramide signaling, which is linked to the development of insulin resistance, a major pathophysiological hallmark of T2D, involves C18 Dihydroceramide . This highlights the compound’s potential role in metabolic processes and disease progression.
Impact on Cardiometabolic Disease
Ceramides, including C18 Dihydroceramide, are bioactive lipid molecules involved in many key cellular pathways such as apoptosis, oxidative stress, and inflammation . They have been linked to cardiometabolic disease, particularly in relation to the onset and development of diabetes and acute and chronic coronary artery disease .
Use as a Standard in Quantitative Analysis
C18 Dihydroceramide has been used as a standard for the quantitation of sphingolipid metabolites in adipose tissues by quadrupole time-of-flight (Q-TOF) mass spectrometry . This indicates its importance in biochemical research and analysis.
Role in Sphingolipid Metabolism
C18 Dihydroceramide is produced by the acylation of sphinganine with stearoyl (FA-CoA with C18 acyl chain) by dihydro ceramide synthase 1 . This highlights its role in sphingolipid metabolism, a critical biological process.
Potential Therapeutic Applications
Given the involvement of C18 Dihydroceramide in various disease processes, it may have potential therapeutic applications. For instance, specific enzyme modulation may increase or decrease generation of specific adverse or protective ceramide species in different conditions, providing the possibility to develop inhibitors and activators targeting specific ceramides .
Mecanismo De Acción
Target of Action
C18 Dihydroceramide primarily targets the de novo sphingolipid synthesis pathway . It acts as a metabolic intermediate in this pathway, which takes place in the endoplasmic reticulum (ER) . The acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS) gives rise to Dihydroceramide with varying acyl chain lengths .
Mode of Action
C18 Dihydroceramide is converted into ceramides (Cers) with the addition of a double bond . This conversion process is crucial as ceramides are abundant in tissues and have well-established biological functions . Despite being less prevalent, dihydroceramides have been implicated in various biological processes distinct from those involving ceramides . These processes include cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .
Biochemical Pathways
C18 Dihydroceramide is a key player in the de novo sphingolipid biosynthesis pathway . It serves as a substrate for the generation of more complex sphingolipids in the Golgi apparatus, including dihydrosphingomyelin (DhSM) or dihydroglucosylceramides/dihydrogangliosides . The regulation of these pathways has implications in pathologies ranging from diabetes to cancer and neurodegenerative diseases .
Pharmacokinetics
It’s known that vitamin d supplementation increases plasma c18 dihydroceramide levels in type 2 diabetes mellitus (t2d) patients . This suggests that certain dietary supplements can influence the bioavailability of this compound.
Result of Action
The action of C18 Dihydroceramide results in various cellular effects. It’s involved in cellular stress responses, autophagy, and early apoptosis . Moreover, its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . It’s thus an important player and potential biomarker in pathologies ranging from diabetes to cancer and neurodegenerative diseases .
Action Environment
The action of C18 Dihydroceramide can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma C18 Dihydroceramide levels in T2D patients . This suggests that the compound’s action, efficacy, and stability can be modulated by dietary supplements and potentially other environmental factors.
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJQXAANJHSCE-OIDHKYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177594 | |
| Record name | Ceramide 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(octadecanoyl)-sphinganine | |
CAS RN |
2304-80-5 | |
| Record name | N-Stearoyl dihydrosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceramide NG | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceramide 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-STEAROYL DIHYDROSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cer(d18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of C18 Dihydroceramide in Photodynamic Therapy (PDT) for cancer?
A: Research suggests that C18 Dihydroceramide plays a role in the effectiveness of PDT for cancer treatment. Specifically, studies have shown that reducing the levels of C18 Dihydroceramide in head and neck squamous carcinoma cells makes these cells more resistant to apoptosis (programmed cell death) induced by PDT using the photosensitizer silicone phthalocyanine Pc 4. [, ] This resistance to apoptosis is linked to the downregulation of ceramide synthases, particularly Ceramide Synthase 1 (CERS1) and Ceramide Synthase 6 (CerS6), which are involved in the production of C18 Dihydroceramide. [, ] This suggests that maintaining sufficient levels of C18 Dihydroceramide may be important for the success of PDT in certain cancers.
Q2: Are there any genetic factors linked to elevated levels of C18 Dihydroceramide (and other ceramides) in individuals with metabolic syndrome?
A: Research has identified a potential link between specific genetic variants and elevated plasma ceramides, including C18 Dihydroceramide, in individuals with metabolic syndrome. [] Ten variants across six genes (ACER1, CERS3, CERS6, SGMS1, SPTLC2, and SPTLC3) involved in ceramide biosynthesis were significantly associated with increased levels of at least one ceramide species. [] This suggests a genetic predisposition to elevated ceramide levels, which could contribute to the development of metabolic syndrome and associated complications.
Q3: What is the significance of understanding the substrate specificity of dihydroceramide desaturase in relation to C18 Dihydroceramide?
A: Dihydroceramide desaturase is the enzyme responsible for converting dihydroceramides, like C18 Dihydroceramide, into ceramides. Research on fetal rat skin revealed that this enzyme displays substrate specificity, meaning it doesn't process all dihydroceramides equally. [] It was found to be most active with dihydroceramides containing fatty acids of C10, C14, or C18 in length, with C14 being the most efficiently desaturated. [] This specificity highlights the importance of chain length in the dihydroceramide structure for enzyme recognition and activity, which ultimately influences ceramide production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)
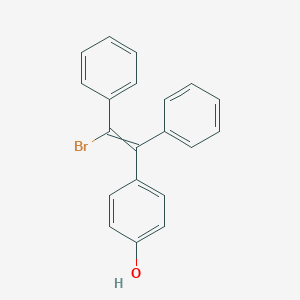

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)
